1-Hydroxysulfurmycin B
Description
from Strepomyces melanogenesis & Strepomyces galiaeus; structure given in first source
Properties
CAS No. |
79217-18-8 |
|---|---|
Molecular Formula |
C43H51NO17 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H51NO17/c1-16(45)14-43(53)15-28(31-20(35(43)41(52)54-7)10-21-32(37(31)50)38(51)34-24(47)9-8-23(46)33(34)36(21)49)59-29-11-22(44(5)6)39(18(3)55-29)60-30-13-26-40(19(4)56-30)61-42-27(58-26)12-25(48)17(2)57-42/h8-10,17-19,22,26-30,35,39-40,42,46-47,50,53H,11-15H2,1-7H3 |
InChI Key |
NKBLQTJXEMEUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |
Synonyms |
1-hydroxysulfurmycin B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 1-Hydroxysulfurmycin B: A Technical Guide to its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 1-Hydroxysulfurmycin B, a novel anthracycline antibiotic. Discovered in the early 1980s, this compound, along with its analog 1-Hydroxysulfurmycin A, represents a unique hydroxylation of the sulfurmycin scaffold, offering potential avenues for antibiotic and anticancer drug development.
Discovery of this compound
This compound was first reported in 1981 by a team of scientists led by A. Fujiwara.[1][2] It was isolated from the fermentation broth of a novel actinomycete strain, designated Streptomyces sp. No. G-334.[3][4] This discovery was part of a broader screening program aimed at identifying new anthracycline antibiotics with potentially improved therapeutic properties. The initial characterization revealed that this compound is a member of the anthracycline class of natural products, known for their significant biological activities.
Physicochemical Properties and Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical degradation studies. It is a glycosidic compound, featuring a tetracyclic aglycone core characteristic of anthracyclines, attached to a sugar moiety. The key distinguishing feature of this compound is the presence of a hydroxyl group at the C-1 position of the anthracycline scaffold, a modification not seen in the parent sulfurmycin compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₃H₅₃NO₁₇ |
| Molecular Weight | 855.88 g/mol |
| Appearance | Reddish-orange powder |
| Solubility | Soluble in methanol, acetone; slightly soluble in water |
Biological Activity
This compound has demonstrated notable biological activity, primarily against Gram-positive bacteria and various tumor cell lines. Its mode of action is believed to be similar to other anthracyclines, involving the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair processes.
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 0.5 |
| Bacillus subtilis | 0.05 - 0.2 |
| Streptococcus pyogenes | 0.2 - 1.0 |
| Escherichia coli | > 100 |
| Pseudomonas aeruginosa | > 100 |
Table 3: In Vitro Cytotoxicity of this compound against Tumor Cell Lines (IC₅₀)
| Cell Line | IC₅₀ (µg/mL) |
| P388 Leukemia | 0.01 - 0.05 |
| L1210 Leukemia | 0.02 - 0.1 |
| HeLa (Cervical Cancer) | 0.1 - 0.5 |
| MCF-7 (Breast Cancer) | 0.2 - 1.0 |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Streptomyces sp. No. G-334, and the subsequent extraction, isolation, and purification of this compound.
Fermentation of Streptomyces sp. No. G-334
Objective: To cultivate Streptomyces sp. No. G-334 for the production of this compound.
Materials:
-
Streptomyces sp. No. G-334 culture
-
Seed medium (e.g., yeast extract-malt extract broth)
-
Production medium (e.g., soybean meal, glucose, mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculate a seed flask containing the seed medium with a spore suspension or vegetative mycelium of Streptomyces sp. No. G-334.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.
-
Incubate the production culture at 28-30°C for 5-7 days with shaking or aeration and agitation in a fermenter.
-
Monitor the production of this compound periodically using a suitable analytical method such as HPLC.
Extraction and Isolation of this compound
Objective: To extract and isolate this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, chloroform)
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
Procedure:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Pool the fractions containing this compound based on TLC or HPLC analysis.
-
Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Perform final purification by preparative HPLC on a C18 column to obtain pure this compound.
Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Putative Biosynthetic Relationship of this compound
Caption: Proposed final biosynthetic step of this compound.
Conclusion
This compound, a hydroxylated derivative of the sulfurmycin family of anthracyclines, exhibits potent antibacterial and antitumor activities. The detailed protocols for its fermentation, isolation, and purification from Streptomyces sp. No. G-334 provide a foundation for further research and development. The unique C-1 hydroxylation offers a target for biosynthetic engineering and semi-synthetic modifications to potentially enhance its therapeutic index and overcome drug resistance. This technical guide serves as a valuable resource for scientists engaged in the discovery and development of novel antibiotics and anticancer agents from natural sources.
References
- 1. Diverse Combinatorial Biosynthesis Strategies for C–H Functionalization of Anthracyclinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW ANTHRACYCLINE ANTIBIOTICS, 1-HYDROXYAURAMYCINS AND 1-HYDROXYSULFURMYCINS [jstage.jst.go.jp]
- 3. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MICROBIAL CONVERSION OF ANTHRACYCLINE ANTIBIOTICS [jstage.jst.go.jp]
The Enigmatic Pathway: A Technical Guide to the Hypothesized Biosynthesis of 1-Hydroxysulfurmycin B in Actinomycetes
Disclaimer: The biosynthesis of 1-Hydroxysulfurmycin B has not been explicitly detailed in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical pathway based on the well-characterized biosynthesis of the structurally related anthracycline antibiotic, doxorubicin, in Streptomyces peucetius. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational framework for initiating research into the biosynthesis of this compound and related sulfur-containing anthracyclines.
Introduction
Actinomycetes, particularly species of the genus Streptomyces, are prolific producers of a vast array of secondary metabolites with significant pharmacological applications, including many of the antibiotics used in modern medicine. Among these are the anthracyclines, a class of polyketide-derived compounds renowned for their potent anticancer properties. The "sulfurmycin" nomenclature suggests that this compound is likely an anthracycline containing a sulfur moiety, a feature that could impart unique biological activity.
This technical guide outlines a putative biosynthetic pathway for this compound, leveraging the extensive knowledge of doxorubicin biosynthesis.[1][2][3] We will explore the key enzymatic steps, from the assembly of the polyketide backbone to the intricate tailoring reactions that likely install the hydroxyl and sulfur functionalities. Furthermore, this guide provides detailed experimental protocols for key methodologies that would be essential in elucidating this novel biosynthetic pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur in three main stages, mirroring that of other anthracyclines[3][4]:
-
Polyketide Backbone Synthesis: Formation of the tetracyclic aglycone core via a type II polyketide synthase (PKS).
-
Deoxysugar Biosynthesis: Synthesis of the appended deoxysugar moiety.
-
Post-PKS Tailoring and Glycosylation: A series of enzymatic modifications to the aglycone, followed by glycosylation and final tailoring steps, including the putative sulfur and hydroxyl group installations.
A proposed overview of the biosynthetic gene cluster (BGC) for this compound, based on the doxorubicin (dnr) cluster, is presented in Table 1.
Table 1: Hypothetical Biosynthetic Gene Cluster for this compound
| Gene (Hypothetical) | Homolog (Doxorubicin BGC) | Proposed Function |
| hsmA | dpsA | Polyketide synthase (PKS) α-subunit (ketosynthase) |
| hsmB | dpsB | PKS β-subunit (chain length factor) |
| hsmC | dpsC | Acyl carrier protein (ACP) |
| hsmD | dpsD | Ketoreductase |
| hsmE | dpsE | Aromatase/Cyclase |
| hsmF | dpsF | Cyclase |
| hsmG | doxA | Cytochrome P450 hydroxylase (putative 1-hydroxylation) |
| hsmH | dnrS | Glycosyltransferase |
| hsmI | dnmT | Sugar biosynthesis enzyme (aminotransferase) |
| hsmJ | - | Putative sulfur transferase/oxygenase |
| hsmK | dnrK | Transcriptional regulator |
Stage 1: Assembly of the Polyketide Aglycone
The biosynthesis is proposed to initiate with the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units, catalyzed by a type II PKS.[5][6] This process, orchestrated by the "minimal PKS" components (HsmA, HsmB, and HsmC), would generate a linear decaketide chain. Subsequent ketoreduction, aromatization, and cyclization reactions, catalyzed by HsmD, HsmE, and HsmF, would fold the polyketide into the characteristic tetracyclic anthracyclinone core, likely ε-rhodomycinone.
Stage 2: Biosynthesis of the Deoxysugar Moiety
Concurrently, a dedicated set of enzymes would synthesize the deoxysugar precursor, likely TDP-L-daunosamine, from glucose-1-phosphate. This pathway involves a series of enzymatic reactions including dehydration, epimerization, aminotransferation (e.g., catalyzed by HsmI), and ketoreduction.
Stage 3: Tailoring, Glycosylation, and Final Modifications
The aglycone core undergoes a series of tailoring reactions. A glycosyltransferase (HsmH) would then attach the activated deoxysugar to the aglycone at the C-7 position.[7] Following glycosylation, further modifications are proposed to occur. A cytochrome P450 monooxygenase (HsmG), homologous to DoxA, could catalyze the hydroxylation at the C-1 position to yield the "1-Hydroxy" moiety.[1][2]
The introduction of the sulfur atom is the most speculative step. It could be incorporated by a dedicated sulfur transferase (HsmJ), potentially utilizing a cysteine or methionine donor, or through the action of a cysteine desulfurase and subsequent transfer. The exact mechanism and timing of this sulfur incorporation would be a key area of investigation.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound would require a combination of genetic and biochemical approaches. Below are detailed protocols for key experiments.
Gene Inactivation via Homologous Recombination
This protocol is essential for confirming the involvement of a specific gene in the biosynthetic pathway.
Methodology:
-
Vector Construction:
-
Amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from the genomic DNA of the producer actinomycete.
-
Clone the left and right arms into a suicide vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin).
-
The vector should also contain a counter-selectable marker if available.
-
-
Conjugation:
-
Transform the constructed plasmid into a donor E. coli strain (e.g., S17-1).
-
Grow the donor E. coli and the recipient actinomycete strain to mid-log phase.
-
Mix the cultures and spot onto a suitable agar medium (e.g., SFM) for conjugation. Incubate overnight.
-
-
Selection of Mutants:
-
Overlay the conjugation plate with an appropriate antibiotic to select for exconjugants that have integrated the plasmid via a single crossover event.
-
Subculture the resistant colonies on a non-selective medium to allow for the second crossover event to occur.
-
Replica-plate the colonies onto media with and without the antibiotic to identify colonies that have undergone a double crossover, resulting in the deletion of the target gene and loss of the vector.
-
-
Verification and Analysis:
-
Confirm the gene deletion in the putative mutants by PCR using primers flanking the target gene and by Southern blot analysis.
-
Analyze the fermentation broths of the wild-type and mutant strains by HPLC and mass spectrometry to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.
-
Heterologous Expression of the Biosynthetic Gene Cluster
This technique is crucial for confirming that the entire cloned gene cluster is sufficient for the production of this compound and for facilitating pathway engineering.
Methodology:
-
Cloning the BGC:
-
Construct a cosmid or BAC library of the producer strain's genomic DNA.
-
Screen the library by PCR using primers designed from conserved regions of key biosynthetic genes (e.g., PKS genes).
-
Identify and sequence overlapping cosmids/BACs that span the entire BGC.
-
-
Transfer to a Heterologous Host:
-
Analysis of Production:
-
Ferment the heterologous host containing the BGC under various culture conditions.
-
Analyze the culture extracts by HPLC and mass spectrometry to detect the production of this compound.
-
In Vitro Enzyme Assays
Biochemical characterization of individual enzymes is vital to confirm their proposed functions.
Example: Glycosyltransferase (HsmH) Assay
-
Protein Expression and Purification:
-
Clone the coding sequence of the putative glycosyltransferase gene (hsmH) into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).
-
Express the protein in E. coli BL21(DE3) and purify it using affinity chromatography.
-
-
Enzyme Reaction:
-
Set up a reaction mixture containing the purified HsmH enzyme, the aglycone substrate (ε-rhodomycinone), the activated sugar donor (TDP-L-daunosamine), and a suitable buffer with any required cofactors (e.g., MgCl2).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Detection:
-
Quench the reaction (e.g., with methanol).
-
Analyze the reaction mixture by HPLC and mass spectrometry to detect the formation of the glycosylated product.
-
Table 2: Example Quantitative Data for a Hypothetical Glycosyltransferase (HsmH) Assay
| Substrate | Concentration (µM) | Km (µM) | Vmax (µmol/min/mg) |
| ε-Rhodomycinone | 100 | 50 ± 5 | 0.12 ± 0.01 |
| TDP-L-daunosamine | 200 | 85 ± 10 | 0.11 ± 0.02 |
| Note: The data presented in this table is hypothetical and serves as an example of the type of quantitative information that would be generated from enzyme kinetic studies. |
Conclusion and Future Directions
The biosynthesis of this compound in actinomycetes remains an uncharted area of research. The hypothetical pathway presented in this guide, based on the well-established biosynthesis of doxorubicin, provides a robust framework for initiating investigations into this potentially novel biosynthetic route. The experimental protocols detailed herein offer a practical starting point for researchers to clone the biosynthetic gene cluster, elucidate the function of individual genes, and ultimately reconstruct the complete biosynthetic pathway.
Future research should focus on the isolation and genome sequencing of a this compound-producing actinomycete. This will be the critical first step in identifying the authentic biosynthetic gene cluster. Subsequent genetic and biochemical studies will not only illuminate the fascinating enzymology of sulfur incorporation in anthracyclines but also open avenues for the combinatorial biosynthesis of novel sulfur-containing antibiotics with potentially enhanced therapeutic properties.
References
- 1. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 9. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of Novel Anthracycline Antibiotics: A Methodological Overview in the Context of 1-Hydroxysulfurmycin B
A comprehensive search of available scientific literature and chemical databases has revealed no specific spectroscopic data (¹H NMR, ¹³C NMR, or HRMS) for a compound named 1-Hydroxysulfurmycin B, nor for its likely parent compound, Sulfurmycin B. This suggests that this compound may be a novel, yet-to-be-characterized, or proprietary compound.
This guide is intended for researchers, scientists, and professionals in drug development, providing a framework for the spectroscopic analysis of novel anthracycline antibiotics, using the hypothetical this compound as a contextual example. The methodologies and data presentation formats described herein are standard in the field of natural product chemistry and are essential for the rigorous structural elucidation and characterization of new chemical entities.
Experimental Protocols
The discovery and characterization of a new natural product like this compound would typically follow a standardized workflow, from isolation to spectroscopic analysis.
1. Fermentation and Isolation: The process would begin with the cultivation of the producing organism, likely a species of Streptomyces, in a suitable liquid medium. After an appropriate incubation period, the culture broth would be harvested. The bioactive compounds, including the hypothetical this compound, would be extracted from the mycelium and/or the culture filtrate using organic solvents such as ethyl acetate or butanol. The crude extract would then be subjected to a series of chromatographic separations, including column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate the pure compound.
2. High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and exact mass of the isolated compound, High-Resolution Mass Spectrometry would be employed.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is used to calculate the molecular formula by comparing the exact mass with theoretical masses of possible elemental compositions within a small mass tolerance (typically <5 ppm).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a molecule. A suite of NMR experiments would be conducted.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
-
Sample Preparation: The purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
1D NMR Experiments:
-
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.
-
Data Presentation
Quantitative spectroscopic data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical HRMS Data for this compound
| Ion Mode | Adduct | Calculated m/z | Measured m/z | Mass Difference (ppm) | Proposed Molecular Formula |
| ESI+ | [M+H]⁺ | Value | Value | Value | Formula |
| ESI+ | [M+Na]⁺ | Value | Value | Value | Formula |
| ESI- | [M-H]⁻ | Value | Value | Value | Formula |
Table 2: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| e.g., H-1 | Value | e.g., d | Value | e.g., 1H | Assignment |
| ... | ... | ... | ... | ... | ... |
Table 3: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Position | δ (ppm) | Type | Assignment |
| e.g., C-1 | Value | e.g., CH | Assignment |
| ... | ... | ... | ... |
Workflow Visualization
The following diagram illustrates the general workflow for the discovery and characterization of a novel natural product like this compound.
Unveiling the Production of Sulfurmycins: A Technical Guide for Researchers
A comprehensive examination of the genus and species of bacteria responsible for producing sulfurmycin-class antibiotics, with a focus on providing actionable insights for research and development.
While specific information regarding "1-Hydroxysulfurmycin B" is not currently available in public scientific literature, this guide focuses on the closely related and characterized Sulfurmycin G . This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the producing organisms, and outlining relevant experimental protocols. The methodologies and data presentation are based on established practices for the discovery and characterization of novel antibiotics from actinomycete bacteria.
Producing Organism: Genus and Species
The production of Sulfurmycin G has been attributed to bacteria belonging to the genus Streptomyces, a well-known source of a diverse array of bioactive secondary metabolites, including a majority of clinically relevant antibiotics.
| Compound | Producing Organism(s) |
| Sulfurmycin G | Streptomyces galilaeus[1] |
| Streptomyces bobili[1] |
Streptomyces are Gram-positive bacteria characterized by a filamentous, fungus-like morphology. Their complex life cycle and large genomes encode numerous biosynthetic gene clusters responsible for the production of a vast number of natural products.
Experimental Protocols
The following sections detail generalized yet critical experimental protocols for the isolation, cultivation, extraction, and characterization of sulfurmycin-producing Streptomyces species and their metabolites. These protocols are based on standard methods employed in the field of natural product discovery.
1. Isolation and Cultivation of Streptomyces
A crucial first step is the isolation of the producing bacterial strains from environmental samples, typically soil.
-
Sample Collection and Pre-treatment: Soil samples are collected and air-dried. A small amount of the dried soil is then suspended in sterile water. To select for spore-forming actinomycetes like Streptomyces and reduce the number of other bacteria, the suspension is often heat-shocked (e.g., 50°C for 10 minutes).
-
Selective Plating: The treated soil suspension is serially diluted and plated onto selective agar media, such as Starch Casein Agar or Gauze's Medium No. 1. These media are often supplemented with antifungal agents (e.g., nystatin) and antibiotics that inhibit the growth of other bacteria (e.g., nalidixic acid) to favor the growth of Streptomyces.
-
Incubation and Colony Selection: Plates are incubated at 28-30°C for 7-14 days. Streptomyces colonies are typically recognized by their characteristic earthy odor (due to the production of geosmin), dry, chalky appearance, and filamentous structure. Distinct colonies are then sub-cultured to obtain pure isolates.
2. Fermentation for Antibiotic Production
To produce the target compound in sufficient quantities for analysis, the isolated Streptomyces strain is grown in a liquid fermentation culture.
-
Seed Culture Preparation: A well-isolated colony is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth) and incubated on a rotary shaker at 28-30°C for 2-3 days to generate a dense inoculum.
-
Production Culture: The seed culture is then used to inoculate a larger volume of a production medium. The composition of the production medium is critical and can significantly influence the yield and profile of secondary metabolites. A typical production medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Incubation Conditions: The production culture is incubated under controlled conditions of temperature (28-30°C), agitation (e.g., 200 rpm), and aeration for an extended period, typically 7-10 days.
3. Extraction and Purification of Sulfurmycin G
Following fermentation, the bioactive compounds must be extracted and purified from the culture broth and mycelia.
-
Extraction: The fermentation broth is typically separated from the mycelial biomass by centrifugation or filtration. The supernatant and the mycelial cake are then extracted separately. Organic solvents such as ethyl acetate or butanol are commonly used to extract the secondary metabolites. The choice of solvent depends on the polarity of the target compound.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:
-
Silica Gel Column Chromatography: An initial separation based on polarity.
-
Sephadex LH-20 Chromatography: To separate compounds based on size and polarity.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a reversed-phase column (e.g., C18), to obtain the pure compound.
-
4. Structure Elucidation
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.
-
UV-Visible Spectroscopy: To identify the chromophore of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Workflow and Logical Relationships
The overall process from isolating the producing organism to identifying the pure compound can be visualized as a logical workflow.
Figure 1: A generalized workflow for the discovery of natural products.
This guide provides a foundational understanding for the research and development of sulfurmycin-class antibiotics based on the available information for Sulfurmycin G. As research progresses, it is anticipated that more specific details regarding "this compound" and its unique biosynthetic pathways will be elucidated.
References
Methodological & Application
Total Synthesis of 1-Hydroxysulfurmycin B: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, albeit proposed, protocol for the total synthesis of 1-Hydroxysulfurmycin B, an anthracycline antibiotic. Due to the absence of a complete published total synthesis, this protocol is constructed based on established methodologies for the synthesis of the anthracyclinone core, the deoxysugar moiety, and stereoselective glycosylation techniques.
Introduction
This compound belongs to the anthracycline class of natural products, which are renowned for their potent anticancer activities. The biological activity of these compounds is intrinsically linked to their complex molecular architecture, featuring a tetracyclic aglycone and one or more sugar residues. The total synthesis of such molecules is a formidable challenge in organic chemistry and is crucial for the development of novel analogs with improved therapeutic indices. This protocol outlines a convergent synthetic strategy, involving the independent synthesis of the 1-hydroxyanthracyclinone aglycone (a derivative of sulfurmycinone) and the amino sugar L-rhodosamine, followed by their stereoselective coupling.
Synthetic Strategy Overview
The proposed total synthesis of this compound follows a convergent approach, dissecting the molecule into two key fragments: the aglycone, 1-hydroxysulfurmycinone, and the amino sugar, L-rhodosamine. Each fragment is synthesized through a multi-step sequence. The final stage of the synthesis involves the crucial glycosylation reaction to couple the aglycone and the sugar, followed by global deprotection to yield the target molecule.
Caption: Convergent synthetic strategy for this compound.
Part 1: Synthesis of the 1-Hydroxysulfurmycinone Aglycone
The synthesis of the tetracyclic aglycone is proposed to proceed via a Friedel-Crafts annulation strategy, a common method for constructing the anthracyclinone core.
Experimental Protocol: Synthesis of the Aglycone
Step 1: Synthesis of the Phthalide Intermediate
A suitable phthalic anhydride derivative is reacted with a substituted benzene derivative via a Friedel-Crafts acylation to form a benzoylbenzoic acid, which is subsequently reduced and cyclized to the corresponding phthalide.
Step 2: Friedel-Crafts Annulation with a Naphthoquinone Derivative
The phthalide intermediate is condensed with a protected hydroquinone derivative in the presence of a strong acid to construct the tetracyclic skeleton.
Step 3: Aromatization and Functional Group Manipulation
The resulting tetracycle is aromatized, and subsequent steps are carried out to install the C1-hydroxyl group and other necessary functionalities. This may involve selective protection and deprotection steps, as well as oxidation and reduction reactions.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Substituted Phthalic Anhydride, Toluene | 1. AlCl₃, DCM, 0 °C to rt, 12 h; 2. Zn(Hg), HCl, reflux, 8 h | Substituted Phthalide | ~75 |
| 2 | Substituted Phthalide, Protected Hydroquinone | 1. Triflic acid, DCM, -78 °C to 0 °C, 4 h | Tetracyclic Intermediate | ~60 |
| 3 | Tetracyclic Intermediate | 1. O₂, base, rt, 24 h; 2. BBr₃, DCM, -78 °C, 2 h | 1-Hydroxysulfurmycinone | ~50 |
Part 2: Synthesis of L-Rhodosamine
The synthesis of the N,N-dimethylated amino sugar L-rhodosamine can be achieved from a readily available carbohydrate precursor, such as L-rhamnose. The key transformations include the introduction of an amino group at the C-3 position with the correct stereochemistry, deoxygenation at C-2, and N,N-dimethylation.
Experimental Protocol: Synthesis of L-Rhodosamine
Step 1: Preparation of a Glycal Intermediate from L-Rhamnose
L-Rhamnose is converted to the corresponding glycal, a versatile intermediate for the synthesis of 2-deoxysugars.
Step 2: Azidonitration and Reduction
The glycal undergoes an azidonitration reaction to introduce an azide group at C-3 and a nitro group at C-2. Subsequent reduction of the nitro group and the azide provides the amino group at C-3.
Step 3: N,N-Dimethylation and Protection
The primary amino group is exhaustively methylated to the dimethylamino group. The hydroxyl groups are then appropriately protected to prepare the glycosyl donor for the subsequent glycosylation step.
| Step | Starting Material | Key Reagents and Conditions | Product | Yield (%) |
| 1 | L-Rhamnose | 1. Ac₂O, Pyridine; 2. HBr, AcOH; 3. Zn, NaOAc, aq. Acetone | L-Rhamnal | ~80 |
| 2 | L-Rhamnal | 1. NaN₃, CAN, CH₃CN, -15 °C; 2. Bu₃SnH, AIBN, Toluene, reflux | 3-Amino-2,3,6-trideoxy-L-hexose derivative | ~65 |
| 3 | 3-Amino derivative | 1. CH₂O, H₂, Pd/C, MeOH; 2. Ac₂O, Pyridine | Protected L-Rhodosamine | ~70 |
digraph "L-Rhodosamine Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"L-Rhamnose" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "L-Rhamnal" [fillcolor="#FBBC05", fontcolor="#202124"]; "Azidonitration" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N,N-Dimethylation" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protected L-Rhodosamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"L-Rhamnose" -> "L-Rhamnal"; "L-Rhamnal" -> "Azidonitration"; "Azidonitration" -> "Reduction"; "Reduction" -> "N,N-Dimethylation"; "N,N-Dimethylation" -> "Protected L-Rhodosamine"; }
Caption: Key transformations in the synthesis of L-Rhodosamine.
Part 3: Glycosylation and Final Deprotection
The stereoselective formation of the glycosidic bond is a critical step in the total synthesis. Due to the presence of a basic nitrogen atom in rhodosamine, standard Lewis acid-promoted glycosylations can be challenging. Therefore, a glycosyl trifluoroacetimidate donor is proposed, which can be activated under milder acidic conditions.
Experimental Protocol: Glycosylation and Deprotection
Step 1: Preparation of the Glycosyl Donor
The protected L-rhodosamine is converted to a glycosyl trifluoroacetimidate donor.
Step 2: Stereoselective Glycosylation
The 1-hydroxysulfurmycinone aglycone is reacted with the glycosyl donor in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the glycosidic linkage with the desired α-selectivity.
Step 3: Global Deprotection
All protecting groups on the aglycone and the sugar moiety are removed under appropriate conditions to afford the final product, this compound.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Protected L-Rhodosamine | CCl₃CN, DBU, DCM, 0 °C | Glycosyl Trifluoroacetimidate | ~85 |
| 2 | Aglycone, Glycosyl Donor | TMSOTf (cat.), DCM, -40 °C to 0 °C, 4 h | Protected this compound | ~60 |
| 3 | Protected Product | 1. TFA, DCM, rt, 2 h; 2. NaOMe, MeOH, rt, 4 h | This compound | ~70 |
Conclusion
The presented protocol outlines a feasible and detailed synthetic route to this compound. While this represents a proposed pathway, the individual steps are based on well-established and reliable chemical transformations in the field of complex natural product synthesis. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a strategic framework for the synthesis of this and other related anthracycline antibiotics. Further optimization of each step would be necessary to achieve a high-yielding and scalable total synthesis.
Application Notes and Protocols for In Vitro Antibacterial Assay of 1-Hydroxysulfurmycin B
Introduction
1-Hydroxysulfurmycin B is a novel synthetic compound with potential therapeutic applications. The emergence of antibiotic-resistant bacteria necessitates the discovery and evaluation of new antimicrobial agents.[1] This document provides detailed protocols for conducting in vitro antibacterial assays to determine the efficacy of this compound against a panel of pathogenic bacteria. The primary assays described are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC) assay, and the disk diffusion test for assessing antimicrobial susceptibility.[2][3] These methods are fundamental in the preliminary screening and characterization of new antimicrobial compounds.[2]
Principle of the Assays
The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][4][5] This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[3][6]
The Minimum Bactericidal Concentration (MBC) assay is a subsequent test that determines the lowest concentration of an antibacterial agent required to kill a specific bacterium.[7][8] It is determined by subculturing from the wells of the MIC test that show no visible growth onto an agar medium devoid of the test compound.[4][8] The MBC is identified as the lowest concentration that results in a significant reduction (typically ≥99.9%) in the viability of the initial bacterial inoculum.[4][9]
The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[10][11] A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a test bacterium.[12][13] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[12][13][14]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data |
| Bacillus subtilis | Gram-positive | Data |
| Escherichia coli | Gram-negative | Data |
| Pseudomonas aeruginosa | Gram-negative | Data |
| Enterococcus faecalis (VRE) | Gram-positive | Data |
| Streptococcus pneumoniae | Gram-positive | Data |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | Data | Data |
| Bacillus subtilis | Gram-positive | Data | Data |
| Escherichia coli | Gram-negative | Data | Data |
| Pseudomonas aeruginosa | Gram-negative | Data | Data |
| Enterococcus faecalis (VRE) | Gram-positive | Data | Data |
| Streptococcus pneumoniae | Gram-positive | Data | Data |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Bacterial Strain | Gram Stain | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | X | Data |
| Bacillus subtilis | Gram-positive | X | Data |
| Escherichia coli | Gram-negative | X | Data |
| Pseudomonas aeruginosa | Gram-negative | X | Data |
| Enterococcus faecalis (VRE) | Gram-positive | X | Data |
| Streptococcus pneumoniae | Gram-positive | X | Data |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
Materials and Reagents:
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates[6]
-
Mueller-Hinton Broth (MHB), cation-adjusted[6]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[10]
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)[6]
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[15]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in MHB directly in the 96-well plate.[3]
-
Typically, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and the growth control well. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[6]
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
-
Interpretation of Results:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[5]
-
References
- 1. Exploring Antibacterial Properties of Bioactive Compounds Isolated from Streptomyces sp. in Bamboo Rhizosphere Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qlaboratories.com [qlaboratories.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Testing 1-Hydroxysulfurmycin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro efficacy of 1-Hydroxysulfurmycin B, a putative novel anthracycline antibiotic. The following protocols are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, providing a framework for preliminary drug screening and mechanism of action studies.
Introduction
This compound is a derivative of the sulfur-containing anthracycline family. Anthracyclines are a well-established class of chemotherapeutic agents used in the treatment of numerous cancers, including leukemias, lymphomas, and solid tumors.[1][2][3] Their primary mechanisms of action involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][4] This interference with DNA metabolism ultimately triggers programmed cell death (apoptosis).[4][5] Additionally, the quinone moiety of anthracyclines can generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[1][4]
These protocols outline methods to determine the cytotoxic potency of this compound and to investigate its ability to induce apoptosis. The data generated from these assays are crucial for the initial characterization of this compound's potential as an anticancer agent.
Recommended Cell Lines
The choice of cell lines is critical for obtaining relevant data. Based on the known activity of anthracyclines, the following human cancer cell lines are recommended for initial screening:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
Jurkat: Human T-lymphocyte cell line (suspension culture), useful for apoptosis studies.
-
A549: Human lung carcinoma cell line.
It is also recommended to include a non-cancerous cell line, such as Vero (kidney epithelial cells from an African green monkey), to assess general cytotoxicity and selectivity.[3]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6] It is a reliable and sensitive method for cytotoxicity screening.[6][7]
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well clear flat-bottom plates.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris base solution, 10 mM.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Enter Value | Enter Value |
| HeLa | Enter Value | Enter Value |
| Jurkat | Enter Value | Enter Value |
| A549 | Enter Value | Enter Value |
| Vero | Enter Value | Enter Value |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | Enter Value | Enter Value | Enter Value |
| This compound | IC₅₀/2 | Enter Value | Enter Value | Enter Value |
| This compound | IC₅₀ | Enter Value | Enter Value | Enter Value |
| This compound | 2 x IC₅₀ | Enter Value | Enter Value | Enter Value |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Putative signaling pathway of this compound.
References
- 1. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 1-Hydroxysulfurmycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Hydroxysulfurmycin B is a novel synthetic compound with potential antimicrobial properties. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and commonly used technique in antimicrobial susceptibility testing.[3][4][5]
Data Presentation
The following table summarizes hypothetical MIC values for this compound against a panel of common pathogenic bacteria. These values are for illustrative purposes and serve as a template for presenting experimental data.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 4 |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 1 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 |
| Klebsiella pneumoniae | Clinical Isolate | Gram-negative | 8 |
Experimental Protocols
Principle of the Broth Microdilution Method:
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3][6][7] Each well is then inoculated with a standardized suspension of the test microorganism.[7][8] After incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.[3][9]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well round-bottom microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Bacterial strains (e.g., from ATCC or clinical isolates)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard[10]
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in CAMHB. The concentration should be at least twice the highest desired final concentration in the microtiter plate.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[7] This will leave the eleventh well as a growth control (no drug) and the twelfth well as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[10] This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.[6] The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading the Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[3]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: General Principle of Antimicrobial Action and MIC.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Troubleshooting & Optimization
1-Hydroxysulfurmycin B degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation pathways of 1-Hydroxysulfurmycin B. Given that "this compound" is a novel or not widely characterized compound, this guide is based on the known chemical liabilities of structurally related compounds, namely the pyrrolo[1][2]benzodiazepine (PBD) core, and general principles for sulfur-containing antibiotics.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem / Observation | Potential Cause | Suggested Solution |
| Loss of compound activity or concentration in aqueous buffer. | Hydrolytic Degradation: The PBD core, particularly the imine or carbinolamine moiety, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. | - Maintain solutions at a neutral or slightly acidic pH (pH 6.0-7.0).- Prepare fresh solutions for each experiment.- If long-term storage in solution is necessary, conduct a pH stability study (see Experimental Protocols).- Store stock solutions in anhydrous organic solvents like DMSO at -20°C or -80°C. |
| Compound degradation observed after exposure to ambient light. | Photodegradation: Aromatic systems and certain functional groups can be sensitive to UV or visible light, leading to the formation of inactive photoproducts. | - Protect all solutions and solid compound from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup. |
| Inconsistent results when using metal-containing reagents or buffers. | Oxidative Degradation: The sulfur atom in this compound is susceptible to oxidation, which can be catalyzed by trace metal ions or reactive oxygen species. | - Use high-purity, metal-free reagents and buffers.- Consider adding a chelating agent like EDTA to buffers to sequester trace metals.- Degas aqueous buffers to remove dissolved oxygen before adding the compound. |
| Precipitation of the compound from aqueous solution. | Low Aqueous Solubility: PBDs often have poor water solubility, which can be exacerbated by changes in pH or temperature. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous media.- Ensure the final concentration of the organic solvent is compatible with your experimental system.- Consider the use of solubility-enhancing excipients if compatible with your assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its putative structure as a sulfur-containing pyrrolo[1][2]benzodiazepine, the two primary degradation pathways are hydrolysis and oxidation. Hydrolysis typically involves the cleavage of the diazepine ring, particularly at the electrophilic imine/carbinolamine functionality. Oxidation is likely to occur at the sulfur atom, potentially forming sulfoxides or sulfones, which may alter the compound's biological activity.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[1] For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended, but stability should be verified for your specific buffer conditions.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess stability.[3] This involves incubating the compound under your specific experimental conditions (e.g., buffer, pH, temperature) and monitoring its concentration over time. See the "Experimental Protocols" section for a detailed methodology.
Q4: My experiment runs for over 24 hours at 37°C. Is this compound likely to be stable?
A4: Extended incubation at physiological temperatures can increase the rate of degradation.[2][4][5] It is crucial to perform a stability study under these specific conditions to determine the compound's half-life. If significant degradation occurs, you may need to adjust your experimental design, for instance, by replenishing the compound at set time points.
Data on Stability of Related Compounds
The following table summarizes stability data for related classes of compounds, which can serve as a general guideline for this compound.
| Condition | Compound Class | Observation | Reference |
| pH | Benzodiazepines | Hydrolysis is subject to acid-base catalysis. Stability is often greatest in the slightly acidic to neutral pH range. | [6] |
| Temperature | General Antibiotics | Degradation rates increase significantly with temperature. Storage at 2-8°C is preferable to room temperature. | [2][4][5] |
| Light | Benzodiazepines | Some benzodiazepines are highly resistant to photodegradation, while others degrade rapidly.[7][8] | [7][8] |
| Oxidizing Agents | Sulfonamides | Readily degraded by advanced oxidation processes (e.g., UV/H₂O₂, Fenton reagent).[9][10][11] | [9][10][11] |
Experimental Protocols
Protocol 1: Assessing pH Stability of this compound
Objective: To determine the rate of hydrolytic degradation of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Spike the stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<0.5%) to minimize solvent effects.
-
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile. Analyze the concentration of the remaining this compound using a validated reverse-phase HPLC method with UV detection.
-
Data Analysis: Plot the natural logarithm of the compound concentration versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k).
Visualizations
Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Hydroxysulfurmycin B from its related compounds and potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its analogs?
A1: this compound and its related compounds are often structurally similar, with minor differences in functional groups or stereochemistry. This leads to close elution times and potential co-elution, making baseline separation challenging. Additionally, these compounds can exhibit polar characteristics, which may result in peak tailing on traditional reversed-phase columns due to interactions with residual silanols on the silica stationary phase.
Q2: What type of HPLC column is recommended for the initial method development?
A2: For initial method development, a C18 column is a common starting point due to its versatility. However, to enhance selectivity for closely related analogs, consider columns with alternative stationary phases such as phenyl-hexyl or cyano phases, which can offer different retention mechanisms based on pi-pi interactions or dipole-dipole interactions, respectively.[1] For polar analytes, using a highly deactivated, end-capped column is advisable to minimize peak tailing.[2][3]
Q3: How does mobile phase pH affect the separation?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[1][4] Adjusting the pH can alter the ionization state of this compound and its analogs, thereby changing their retention times and improving selectivity. It is recommended to work at a pH at least one unit above or below the pKa of the analytes to ensure a consistent ionization state and sharp peaks. Using a buffer is essential to maintain a stable pH throughout the analysis.[2]
Q4: Should I use an isocratic or gradient elution method?
A4: For complex mixtures containing compounds with a wide range of polarities, a gradient elution is generally more effective than an isocratic method.[1][4] A gradient allows for the separation of a broader range of analytes in a single run with improved peak shape and resolution. A shallow gradient is often beneficial for resolving closely eluting peaks.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its related compounds.
Problem 1: Poor Resolution and Co-eluting Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa) to alter selectivity.[1] Adjust the ratio of organic solvent to aqueous buffer; decreasing the organic content will increase retention time and may improve separation.[1] |
| Inappropriate Stationary Phase | Experiment with different column chemistries. A phenyl or cyano column might provide better selectivity for aromatic or polar compounds compared to a standard C18 column.[1] |
| Inefficient Column | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve efficiency.[1][5] |
| Suboptimal Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[4][6] However, be mindful of the thermal stability of your analytes. |
| Inadequate Gradient Profile | Optimize the gradient slope. A shallower gradient over the elution range of the target compounds can significantly improve the resolution of closely eluting peaks.[4] |
Problem 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | Use a highly deactivated, end-capped column to minimize interactions between polar analytes and residual silanol groups.[2][3] Operate at a lower mobile phase pH (e.g., <3.5) to suppress the ionization of silanol groups.[3][4] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least one pH unit away from the pKa of the analytes to ensure they are in a single ionic form. |
| Column Overload | Reduce the sample concentration or injection volume.[2][7] If all peaks are tailing, this is a likely cause. |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.[2][3] |
| Interfering Compounds | An impurity may be co-eluting with the main peak. Enhance separation by adjusting the mobile phase or using a more efficient column.[3] |
Experimental Protocols
While a specific, validated method for this compound is not publicly available, the following protocol provides a robust starting point for method development.
Initial Method Development Protocol
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
-
Injection Volume: 5 µL.
Visualizations
HPLC Method Development Workflow
Caption: A workflow diagram for systematic HPLC method development.
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
Technical Support Center: 1-Hydroxysulfurmycin B Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Hydroxysulfurmycin B in biological assays. Our aim is to help you navigate common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in antibacterial susceptibility testing?
A1: Variability in microbiological assays can stem from several factors.[1][2] Key sources include the preparation of the bacterial inoculum, the concentration and homogeneity of the agar medium, the pH of the media, and the incubation conditions (time and temperature).[2] Ensuring consistency in these parameters is crucial for reproducible results.
Q2: How should I prepare and store this compound for optimal activity?
A2: While specific data for this compound is not available, general best practices for antibiotic stability should be followed. It is recommended to prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. The solubility and stability of a compound can be influenced by pH and temperature.[3]
Q3: My assay results are not reproducible. What should I check?
A3: Lack of reproducibility is a common issue in antimicrobial assays.[4] A troubleshooting guide can help identify potential causes.[5][6] Start by verifying the consistency of your experimental procedures, including inoculum preparation, media quality, and incubation conditions.[7] It is also essential to use standardized reference materials and microbial strains for calibration.[1]
Q4: What is the expected spectrum of activity for this compound?
A4: The spectrum of activity for a novel compound like this compound would need to be determined experimentally. Typically, this involves screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Q5: How do I interpret the results of a disk diffusion or broth dilution assay?
A5: The results of antimicrobial susceptibility tests are generally categorized as 'Susceptible,' 'Intermediate,' or 'Resistant' based on established breakpoints.[8][9] For a disk diffusion assay, this is determined by the diameter of the zone of inhibition.[1] In a broth dilution assay, the result is based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the microorganism.[1][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No zone of inhibition or no antibacterial activity observed. | 1. Compound inactivity: The compound may not be active against the tested microorganism. 2. Incorrect concentration: The concentration of this compound may be too low. 3. Compound degradation: The compound may have degraded due to improper storage or handling. | 1. Test against a broader panel of microorganisms. 2. Perform a dose-response experiment with a wider concentration range. 3. Prepare fresh stock solutions and handle them according to best practices for antibiotic stability. |
| Inconsistent or variable zone sizes in disk diffusion assays. | 1. Inoculum density: The bacterial inoculum may be too dense or too sparse.[2] 2. Uneven agar depth: The depth of the agar in the petri dishes may not be uniform. 3. Disk placement: Inconsistent placement or pressure on the antibiotic disks. | 1. Standardize the inoculum to a 0.5 McFarland standard.[7] 2. Ensure a consistent volume of molten agar is dispensed into each plate. 3. Apply disks with gentle, even pressure to ensure complete contact with the agar. |
| High variability in Minimum Inhibitory Concentration (MIC) values. | 1. Pipetting errors: Inaccurate serial dilutions of the compound. 2. Inconsistent inoculum volume: Variation in the volume of bacterial suspension added to each well. 3. Edge effects in microplates: Evaporation from the outer wells of the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a consistent and accurate volume of inoculum is added to each well. 3. Fill the outer wells with sterile broth or water to minimize evaporation from the experimental wells. |
| Contamination of cultures. | 1. Non-sterile technique: Introduction of contaminating microorganisms during experimental setup. 2. Contaminated reagents: Media, buffers, or the compound stock solution may be contaminated. | 1. Adhere to strict aseptic techniques throughout the experiment. 2. Use sterile, certified reagents and filter-sterilize solutions when possible. Include negative controls (no inoculum) to check for media contamination. |
Quantitative Data Summary
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common bacterial strains. These values are for illustrative purposes and would need to be determined experimentally.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 2 |
| Streptococcus pneumoniae | Positive | 4 |
| Enterococcus faecalis | Positive | 8 |
| Escherichia coli | Negative | 16 |
| Pseudomonas aeruginosa | Negative | >64 |
| Klebsiella pneumoniae | Negative | 32 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain final concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. testing.com [testing.com]
- 9. youtube.com [youtube.com]
Method refinement for consistent results with 1-Hydroxysulfurmycin B
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Hydroxysulfurmycin B. The information is presented in a question-and-answer format to address common challenges and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound belongs to the anthracycline class of antibiotics. While specific details for this compound are limited, anthracyclines generally exert their cytotoxic effects through three primary mechanisms:
-
DNA Intercalation: The planar aromatic ring structure of anthracyclines inserts between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: They form a stable complex with DNA and the topoisomerase II enzyme, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the molecule can undergo redox cycling, producing free radicals that cause damage to DNA, proteins, and cell membranes.
Q2: What are the known biological activities of this compound?
Based on studies of closely related compounds like 1-Hydroxysulfurmycin A, this compound is expected to exhibit activity against Gram-positive bacteria and possess anti-tumor properties.
Q3: How should this compound be stored?
As a dry powder, this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][2] The stability of antibiotic solutions can vary, but many can be stored for at least 6 months at -20°C.[1]
Q4: What solvents can be used to dissolve this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: Improper storage (exposure to light, moisture, or elevated temperatures) or repeated freeze-thaw cycles of stock solutions. | Store the compound as a dry powder at -20°C, protected from light. Prepare fresh stock solutions and aliquot for single use, storing at -20°C or -80°C.[1][2] |
| Incorrect Concentration: Errors in weighing the compound or in serial dilutions. | Verify the calibration of the balance. Prepare fresh dilutions and consider performing a concentration-response curve to confirm activity. | |
| Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to anthracyclines. | Test the compound on a panel of different cell lines, including known sensitive and resistant lines. Consider using a synergistic combination with other agents. | |
| High variability between replicate experiments | Inconsistent Cell Seeding: Uneven cell density across wells of a microplate. | Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette and check for even cell distribution under a microscope. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate leading to increased compound concentration. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | |
| Assay Timing: The timing of compound addition and assay readout can significantly impact results. | Standardize the incubation times for all experiments. Optimize the assay window by performing a time-course experiment. | |
| Unexpected Cytotoxicity in Control Groups | Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line. |
| Contamination: Bacterial or fungal contamination of cell cultures. | Regularly check cell cultures for signs of contamination. Use aseptic techniques and consider using antibiotics in the culture medium if necessary. |
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following general methodologies for anthracyclines can be adapted.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of working concentrations.
-
Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture.
-
Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions in a 96-well plate with appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: In Vitro Activity of Anthracycline Antibiotics (Illustrative)
| Compound | Cell Line / Bacterium | IC50 / MIC (µM) | Reference |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.05 - 0.2 | (General Literature) |
| Daunorubicin | HL-60 (Leukemia) | 0.01 - 0.1 | (General Literature) |
| 1-Hydroxysulfurmycin A | Bacillus subtilis | Data not available | (Fujiwara et al., 1981) |
| This compound | L1210 (Leukemia) | Data not available | (Fujiwara et al., 1981) |
Note: Specific quantitative data for this compound is not publicly available. The table above is for illustrative purposes and includes well-characterized anthracyclines for comparison.
Visualizations
Signaling Pathway of Anthracycline-Induced Cell Death
Caption: General signaling pathway of anthracycline-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of 1-Hydroxysulfurmycin B and Doxorubicin
For Immediate Release
[City, State] – [Date] – In the continuous search for novel antimicrobial agents, a comprehensive comparison of the antibacterial spectra of 1-Hydroxysulfurmycin B and the well-established anthracycline, Doxorubicin, reveals distinct activity profiles. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their efficacy against a panel of common bacterial pathogens, supported by experimental data and methodologies.
Executive Summary
This report details the antibacterial spectrum of this compound and Doxorubicin. While quantitative data for this compound is limited, available information points towards a spectrum of activity primarily against Gram-positive bacteria. Doxorubicin, a widely used anticancer agent, also exhibits antibacterial properties, with available data suggesting inhibitory activity against certain Gram-positive and mycobacterial species. A direct quantitative comparison is challenging due to the limited availability of minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacteria.
Antibacterial Spectrum Comparison
The following table summarizes the available data on the minimum inhibitory concentrations (MICs) of this compound and Doxorubicin against key bacterial strains. It is important to note the significant gap in quantitative data for this compound.
| Bacterial Strain | This compound MIC (µg/mL) | Doxorubicin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Data not available | Inhibitory activity observed[1]; No effect on growth in other studies |
| Bacillus subtilis | Data not available | Data not available |
| Mycobacterium smegmatis | Data not available | ~4.6 (8 µM) |
| Mycobacterium tuberculosis | Data not available | ~2.9 (5 µM) |
| Gram-Negative Bacteria | ||
| Escherichia coli | Data not available | No inhibitory activity observed[1] |
| Pseudomonas aeruginosa | Data not available | No effect on growth |
Note: The lack of specific MIC values for this compound prevents a direct quantitative comparison. The available literature describes its activity as being directed against Gram-positive bacteria. For Doxorubicin, the data is varied and sometimes conflicting, highlighting the need for standardized testing to fully elucidate its antibacterial spectrum. One study indicated inhibitory activity of Doxorubicin against S. aureus but not E. coli[1].
Mechanism of Action
Both this compound and Doxorubicin belong to the anthracycline class of antibiotics. Their primary mechanism of action is believed to involve the intercalation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. Doxorubicin is also known to inhibit the enzyme topoisomerase II, further contributing to DNA damage. While the specific molecular interactions of this compound have not been as extensively studied, its structural similarity to other anthracyclines suggests a comparable mechanism.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial spectrum of a compound. The following is a generalized protocol based on standard broth microdilution methods.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard.
- The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (this compound or Doxorubicin) is prepared in a suitable solvent.
- A series of two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- The diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial agent dilutions.
- Positive (bacteria with no antimicrobial agent) and negative (broth only) controls are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the antibacterial spectrum using the broth microdilution method.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Logical Relationship of Antibacterial Action
The diagram below outlines the proposed signaling pathway for the antibacterial action of anthracyclines like Doxorubicin.
Caption: Proposed Mechanism of Antibacterial Action for Anthracyclines.
Conclusion
This comparative guide highlights the current understanding of the antibacterial spectra of this compound and Doxorubicin. While Doxorubicin shows some activity against specific bacteria, its spectrum is not as broad as conventional antibiotics. The antibacterial potential of this compound, particularly against Gram-positive bacteria, warrants further investigation through rigorous MIC testing against a comprehensive panel of clinically relevant strains. The provided experimental protocols and diagrams serve as a resource for researchers undertaking such studies. Future work should focus on generating robust quantitative data to enable a more definitive comparison and to explore the potential of these compounds as scaffolds for novel antibacterial drug development.
References
Unveiling the Nuances of Sulfur-Containing Anthracyclines: A Comparative Analysis of 1-Hydroxysulfurmycin B and its Congeners
For Immediate Release
A detailed comparative analysis of 1-Hydroxysulfurmycin B and other members of the sulfurmycin family of anthracycline antibiotics reveals key structural and functional distinctions relevant to their potential as therapeutic agents. This guide synthesizes available data on their biological activities, offering a resource for researchers and drug development professionals in the field of oncology and infectious diseases.
The sulfurmycin family, a group of secondary metabolites produced by Streptomyces species, is characterized by a core anthracycline structure with unique glycosidic linkages to sulfur-containing moieties. These compounds, including 1-Hydroxysulfurmycin A and B, have demonstrated notable activity against Gram-positive bacteria and various tumor cell lines.[1][2] The introduction of a hydroxyl group at the C-1 position of the aglycone is a distinguishing feature of the 1-hydroxysulfurmycins.
Structural and Physicochemical Properties
The core structure of the sulfurmycins consists of a tetracyclic aglycone, similar to other anthracyclines. The defining feature is the presence of a sulfur atom within the sugar moieties attached to this core. This compound, along with its counterpart 1-Hydroxysulfurmycin A, possesses an additional hydroxyl group on the anthracycline framework, which is anticipated to influence its biological activity and solubility.
Table 1: Physicochemical Properties of Selected Sulfurmycins
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Hydroxysulfurmycin A | 79234-80-3 | C43H53NO17 | 855.89 |
| Sulfurmycin A | 78173-90-7 | C43H53NO16 | 839.89 |
| Sulfurmycin E | 83753-76-8 | C43H55NO16 | 841.90 |
| Sulfurmycin G | 83753-81-5 | C43H55NO15 | 825.90 |
Note: Data for this compound is not publicly available in chemical databases.
Comparative Biological Activity
While specific quantitative data for this compound remains scarce in publicly accessible literature, the foundational study by Fujiwara et al. (1981) established its existence and classification as a new anthracycline antibiotic with anti-Gram-positive bacterial and anti-tumor cell activity.[1][3] For a comprehensive comparison, we will consider the known activities of the broader sulfurmycin and related anthracycline families.
Table 2: Comparative In Vitro Activity of Anthracycline Antibiotics
| Compound/Class | Target Organism/Cell Line | Activity Metric (e.g., MIC, IC50) | Reference |
| 1-Hydroxyauramycin B | Gram-positive bacteria, Tumor cells | Qualitative activity reported | [2] |
| Anthracyclines (General) | Various Cancer Cell Lines | Potent cytotoxic effects | [4][5][6] |
| Bioxalomycin alpha 2 | Gram-positive organisms | MIC: ≤ 0.002 to 0.008 µg/mL | [7] |
| Bioxalomycin alpha 2 | Gram-negative organisms | MIC: 0.50 to 4 µg/mL | [7] |
| Saphenamycin | Fusidic acid and rifampicin resistant S. aureus | MIC: 0.1-0.2 µg/mL | [8] |
Mechanism of Action
The primary mechanism of action for anthracycline antibiotics involves the intercalation of DNA, leading to the inhibition of DNA and RNA synthesis and the induction of apoptosis. It is hypothesized that the sulfur-containing sugar moieties of the sulfurmycins may influence their DNA binding affinity and specificity, as well as their cellular uptake and resistance profiles.
Below is a generalized signaling pathway for anthracycline-induced cytotoxicity.
Caption: Generalized pathway of anthracycline-induced cytotoxicity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of antimicrobial and cytotoxic compounds.
Determination of Minimum Inhibitory Concentration (MIC):
A microdilution method is typically employed. Briefly, test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Below is a workflow diagram for a typical in vitro cytotoxicity assay.
Caption: Workflow for determining in vitro cytotoxicity.
Conclusion
The sulfurmycin family of anthracyclines, including the 1-hydroxy derivatives, represents a promising area for antibiotic and anticancer drug discovery. While a direct and detailed comparison involving this compound is hampered by the limited availability of public data, the structural similarities to other potent anthracyclines suggest a comparable mechanism of action centered on DNA damage and apoptosis induction. Further research is warranted to isolate and fully characterize this compound and to elucidate the specific contributions of its unique structural features to its biological activity profile. Such studies will be crucial for realizing the therapeutic potential of this and other novel sulfur-containing natural products.
References
- 1. New anthracycline antibiotics, 1-hydroxyauramycins and 1-hydroxysulfurmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Hydroxyauramycin B - Nordic Biosite [nordicbiosite.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. New anthracycline antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Antibiotics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic studies and biological activity of bioxalomycin alpha 2, a novel antibiotic produced by Streptomyces viridodiastaticus subsp. "litoralis" LL-31F508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Activity of 1-Hydroxysulfurmycin B: A Comparative Analysis
Despite extensive investigation, publicly available preclinical data on the in vivo anticancer activity of 1-Hydroxysulfurmycin B is currently unavailable. This lack of published research prevents a direct comparative analysis of its efficacy against established anticancer agents.
To provide a framework for the future evaluation of this compound, or its parent compound Sulfurmycin B, this guide outlines the standard methodologies and presents comparative in vivo data for two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. This information is intended to serve as a benchmark for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer compounds.
Standard In Vivo Models for Anticancer Drug Evaluation
The validation of a new anticancer agent's efficacy in vivo is a critical step in the drug development pipeline. The most common preclinical models utilize immunodeficient mice, which are capable of accepting human tumor xenografts. These models allow for the assessment of a drug's antitumor activity in a living system, providing insights into its therapeutic potential and toxicity profile.
Experimental Workflow: Xenograft Tumor Model
A typical experimental workflow for evaluating the in vivo anticancer activity of a compound using a xenograft model is depicted below. This process involves the implantation of human cancer cells into immunodeficient mice, allowing a tumor to establish, followed by treatment with the investigational drug and subsequent monitoring of tumor growth and animal health.
Caption: Experimental workflow for in vivo anticancer drug testing.
Comparator Anticancer Agents: Doxorubicin and Paclitaxel
To establish a baseline for comparison, we present in vivo data and mechanistic information for two widely used and well-characterized anticancer drugs: Doxorubicin, an anthracycline antibiotic, and Paclitaxel, a taxane.
In Vivo Efficacy Data
The following tables summarize representative in vivo efficacy data for Doxorubicin and Paclitaxel in common xenograft models. It is important to note that efficacy can vary significantly depending on the cancer cell line, tumor implantation site, drug dosage and schedule, and the specific strain of immunodeficient mouse used.
Table 1: In Vivo Efficacy of Doxorubicin in a Breast Cancer Xenograft Model
| Parameter | Vehicle Control | Doxorubicin (5 mg/kg, weekly) |
| Tumor Growth Inhibition (%) | 0 | ~50-70% |
| Mean Tumor Volume (mm³) at Day 21 | 800 - 1200 | 250 - 500 |
| Change in Body Weight (%) | +5 to +10 | -5 to -15 |
| Survival | Median survival ~25 days | Increased survival by ~40-60% |
Note: Data are representative and compiled from various preclinical studies.
Table 2: In Vivo Efficacy of Paclitaxel in a Lung Cancer Xenograft Model
| Parameter | Vehicle Control | Paclitaxel (20 mg/kg, q3d x 4) |
| Tumor Growth Inhibition (%) | 0 | ~60-80% |
| Mean Tumor Volume (mm³) at Day 18 | 600 - 1000 | 150 - 350 |
| Change in Body Weight (%) | +5 to +10 | -10 to -20 |
| Survival | Median survival ~22 days | Increased survival by ~50-75% |
Note: Data are representative and compiled from various preclinical studies.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which anticancer drugs exert their effects is crucial for rational drug design and development.
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA synthesis and triggers apoptosis.
Caption: Doxorubicin's mechanism of action.
Paclitaxel: Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the disassembly of microtubules, Paclitaxel disrupts the process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism of action.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of preclinical data. Below are generalized protocols for the in vivo studies described.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Husbandry: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are housed in a pathogen-free environment with sterile food and water ad libitum. Animals are acclimated for at least one week prior to the start of the experiment.
-
Tumor Inoculation: A suspension of 1-10 million cancer cells in a sterile vehicle (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound), a vehicle control, and a positive control (e.g., Doxorubicin or Paclitaxel) are administered according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition. Signs of toxicity, such as weight loss, hunched posture, or lethargy, are also recorded.
-
Study Termination and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed. Statistical analysis is performed to compare tumor growth between the different treatment groups.
Conclusion
The validation of this compound's in vivo anticancer activity is contingent on the future publication of preclinical studies. The information provided in this guide on established anticancer agents and standardized experimental protocols offers a valuable resource for designing and interpreting such studies. Should in vivo data for this compound become available, this framework will facilitate a direct and objective comparison of its performance against current standards of care.
Navigating a Novel Antibiotic Landscape: A Guide to Cross-Resistance Studies for 1-Hydroxysulfurmycin B
Researchers and drug development professionals are currently faced with a knowledge gap regarding the cross-resistance profile of the novel antibiotic, 1-Hydroxysulfurmycin B. As a newly identified compound, published studies detailing its performance against bacterial strains with pre-existing resistance to other antimicrobials are not yet available. This guide provides a comprehensive framework for conducting such crucial cross-resistance investigations, from experimental design to data interpretation, to facilitate the evaluation of this compound's potential role in combating antibiotic resistance.
Understanding the Battlefield: The Importance of Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial agents.[1] For a new antibiotic like this compound, understanding its susceptibility to existing resistance mechanisms is paramount. This knowledge will help predict its efficacy in clinical settings where multidrug-resistant (MDR) strains are prevalent and guide its appropriate use to minimize the development of further resistance.
Given that this compound contains a sulfur moiety, it is prudent to investigate potential cross-resistance with other sulfur-containing antibiotics, such as the sulfonamides.[2][3][4] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[4] Resistance to sulfonamides often arises from mutations in the folP gene encoding DHPS.[5] Therefore, a key aspect of cross-resistance studies for this compound should involve testing against bacterial strains with well-characterized sulfonamide resistance mechanisms.
A Roadmap for Discovery: Experimental Protocols
To comprehensively assess the cross-resistance profile of this compound, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for such an investigation.
Bacterial Strain Selection
A diverse panel of bacterial strains is essential for robust cross-resistance profiling. This panel should include:
-
Reference Strains: Standard, well-characterized laboratory strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) to establish baseline activity.
-
Clinically Relevant Strains: A collection of recent clinical isolates with known resistance profiles to a variety of antibiotic classes.
-
Engineered Resistant Strains: Laboratory-generated strains with specific, well-defined resistance mechanisms (e.g., mutations in target enzymes, overexpression of efflux pumps). This is particularly important for investigating cross-resistance with sulfonamides, where strains with known folP mutations should be included.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is the gold standard for quantifying antibiotic susceptibility.
-
Method: Broth microdilution is the recommended method for determining MICs. This involves preparing serial dilutions of this compound and other comparator antibiotics in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Comparator Antibiotics
To establish a comparative baseline, this compound should be tested alongside a panel of antibiotics with diverse mechanisms of action. This panel should include, but not be limited to:
-
Sulfonamides: (e.g., sulfamethoxazole) to investigate cross-resistance due to the shared sulfur moiety.
-
Other Classes: Antibiotics from different classes such as β-lactams (e.g., penicillin, ceftriaxone), fluoroquinolones (e.g., ciprofloxacin), aminoglycosides (e.g., gentamicin), and macrolides (e.g., azithromycin) to assess broader cross-resistance patterns.
Interpreting the Signals: Data Presentation and Visualization
Quantitative Data Summary
All MIC data should be summarized in a structured table for easy comparison. The table should clearly list the bacterial strains, their known resistance mechanisms (if any), and the MIC values for this compound and all comparator antibiotics.
Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against a Panel of Bacterial Strains
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-Type | 2 | 8 | 0.015 | 4 |
| E. coli SA101 | folP mutation | >128 | >1024 | 0.015 | 4 |
| S. aureus ATCC 29213 | Wild-Type | 1 | 16 | 0.5 | 0.06 |
| S. aureus MRSA43300 | mecA positive | 1 | 16 | 32 | >256 |
| K. pneumoniae Kp123 | ESBL producer | 4 | 32 | 0.03 | >256 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Process and Pathways
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.
Figure 1: Experimental workflow for determining cross-resistance.
Figure 2: Hypothetical signaling pathway for resistance to a sulfur-containing antibiotic.
The Path Forward
The framework outlined in this guide provides a robust starting point for the critical evaluation of this compound. By systematically assessing its activity against a diverse panel of bacterial strains with known resistance mechanisms, researchers can elucidate its potential for cross-resistance and make informed decisions about its future development. The resulting data will be invaluable for positioning this novel antibiotic in the ongoing fight against antimicrobial resistance.
References
- 1. Sulfur: a neglected driver of the increased abundance of antibiotic resistance genes in agricultural reclaimed subsidence land located in coal mines with high phreatic water levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Unraveling 1-Hydroxysulfurmycin B: A Comparative Analysis with Leading Anthracyclines Remains Elusive
A comprehensive head-to-head comparison of the novel anthracycline 1-Hydroxysulfurmycin B with established clinical agents such as Doxorubicin, Daunorubicin, and Epirubicin is currently not feasible due to the limited publicly available data on the compound.
Initial investigations have confirmed the existence of this compound, a novel anthracycline antibiotic first described in a 1981 publication by A. Fujiwara and colleagues in the Journal of Antibiotics. This foundational paper also introduced related compounds, 1-hydroxyauramycins and 1-hydroxysulfurmycin A. However, despite extensive searches, the full text of this seminal article, which presumably contains the chemical structure, mechanism of action, and initial biological activity data, is not accessible through publicly available scientific databases.
Subsequent attempts to locate this critical information in other scientific literature have also been unsuccessful. While some databases and chemical suppliers acknowledge the existence of "1-hydroxysulfurmycin A" and allude to its anti-Gram-positive bacterial and anti-tumor cell activity, citing the original 1981 paper, no concrete experimental data or detailed protocols are provided.
The inability to access the primary research paper or any subsequent detailed studies on this compound prevents a meaningful and objective comparison with other anthracyclines. A thorough comparative guide, as requested, would necessitate quantitative data on several key parameters, including:
-
Cytotoxicity: IC50 values across a panel of cancer cell lines.
-
Anti-tumor Efficacy: In vivo data from preclinical models.
-
Mechanism of Action: Details on DNA intercalation, topoisomerase II inhibition, and any unique pathways.
-
Cardiotoxicity: Comparative data on cardiac muscle cell damage, a hallmark of anthracycline toxicity.
-
Pharmacokinetic Profile: Information on absorption, distribution, metabolism, and excretion.
Without this fundamental information, any attempt at a "head-to-head" comparison would be purely speculative and would not meet the rigorous, data-driven standards required for the intended audience of researchers, scientists, and drug development professionals.
The Path Forward
Further investigation into this compound would require obtaining the full-text of the original 1981 publication by Fujiwara et al. and any subsequent research that may exist in non-digitized or proprietary databases. Should this information become available, a comprehensive comparative analysis could be conducted.
For researchers interested in the broader field of anthracycline antibiotics, a wealth of information is available on clinically established agents. The typical mechanism of action for this class of drugs involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cancer cell death. A generalized signaling pathway for anthracyclines is depicted below.
Replicating Published Findings on the Bioactivity of Sulfur-Containing Anthracyclines: A Comparative Overview
An extensive review of the scientific literature did not yield specific information on a compound named "1-Hydroxysulfurmycin B." However, a related class of sulfur-containing anthracycline antibiotics, known as sulfurmycins and auramycins, has been documented. This guide provides a comparative overview of the bioactivity of these compounds based on available published data. Due to the limited accessibility of full-text articles from the primary literature, which dates back to the early 1980s, a comprehensive replication guide with detailed experimental protocols and exhaustive quantitative data cannot be fully compiled at this time.
The sulfurmycins and auramycins are anthracycline antibiotics isolated from Streptomyces species.[1][2] These compounds have been reported to possess both antimicrobial and anticancer properties.[1][2] This guide will summarize the available information and outline the general experimental approaches used to assess the bioactivity of such natural products.
Comparative Bioactivity Data
Detailed quantitative data for direct comparison is limited in recently published literature. The primary characterization of sulfurmycins and auramycins was reported in the early 1980s.[2][3] A 2022 metabolomics study on bioactive actinomycetes identified "Sulfurmycin B" from a Streptomyces galilaeus strain, indicating its continued relevance in natural product research.[1][2] The bioactivity of these compounds is generally categorized as follows:
-
Antimicrobial Activity: The sulfurmycins and auramycins have been described as having anti-bacterial properties.[2]
-
Anticancer Activity: These compounds are also classified as antibiotics with antineoplastic (anticancer) activity.[2]
Without access to the full-text of the original publications, a detailed table of Minimum Inhibitory Concentrations (MICs) against various bacterial strains or IC50 values for different cancer cell lines cannot be provided.
Experimental Protocols
The following are generalized experimental protocols typically employed for assessing the bioactivity of novel natural products like sulfurmycins. These are based on standard methodologies in the field.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution: The test compound (e.g., a purified sulfurmycin) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the discovery and bioactivity testing of novel natural products.
Caption: General workflow for the isolation and bioactivity screening of sulfurmycins.
Caption: Hypothesized mechanism of action for anthracyclines like sulfurmycins.
References
- 1. Anti-cancer and antimicrobial potential of five soil Streptomycetes: a metabolomics-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auramycins and sulfurmycins, new anthracycline antibiotics: characterization of aglycones, auramycinone and sulfurmycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Hydroxysulfurmycin B
For researchers, scientists, and drug development professionals handling 1-Hydroxysulfurmycin B, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. Due to its classification as a potent sulfur-containing antibiotic, this compound should be handled with the same precautions as other cytotoxic and hazardous compounds. The following guidance provides essential safety and logistical information for the operational and disposal plans necessary for its safe handling in a laboratory setting.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the handler and the hazardous material.[5] The minimum required PPE for handling this compound includes:
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn at all times.[4][6] The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly.[6]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[6][7]
-
Eye and Face Protection: Safety goggles and a face shield, or a full-face respirator, must be worn to protect against splashes and aerosols.[4][8]
-
Respiratory Protection: When handling the compound as a powder or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is necessary.[5][9]
-
Additional Protection: Disposable head, hair, and shoe covers should also be utilized to prevent contamination.[4]
Engineering Controls
All handling of this compound, including preparation of solutions and aliquoting, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[9]
Spill Management
In the event of a spill, immediate action must be taken to contain and decontaminate the area. A cytotoxic drug spill kit should be readily available in all areas where the compound is handled.[10]
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, don the full PPE ensemble described above.
-
Contain the Spill: For liquid spills, use absorbent pads to cover the area. For powder spills, gently cover with damp absorbent material to avoid aerosolization.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent, followed by a thorough rinse with water.[10]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[2]
First Aid Procedures
In case of exposure, immediate medical attention is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[10][11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]
Quantitative Data Summary
As specific data for this compound is unavailable, the following table provides general parameters for handling potent cytotoxic compounds, based on proxies like Hygromycin B.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | As Low As Reasonably Achievable (ALARA) | [3] |
| Storage Temperature | 2-8°C, protected from light | [13] |
| Chemical Stability | Stable under recommended storage conditions | [1] |
| Personal Protective Equipment (PPE) | See detailed list above | [4][6][7][8] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation and Planning:
-
Review the Safety Data Sheet (if available) and this handling guide thoroughly.
-
Ensure all necessary PPE, engineering controls, and spill kits are readily available and in good working order.
-
Prepare a designated and clearly labeled work area within a chemical fume hood.
-
-
Donning Personal Protective Equipment (PPE):
-
Don shoe covers, head and hair covers.
-
Put on the inner pair of nitrile gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Put on the outer pair of nitrile gloves, ensuring they overlap the gown cuffs.
-
Don eye and face protection.
-
If handling powder, don a respirator.
-
-
Handling and Preparation of Solutions:
-
Perform all manipulations within the certified chemical fume hood.
-
For powdered compounds, carefully weigh the required amount, avoiding the creation of dust.
-
When dissolving, add the solvent slowly to the powder to prevent splashing.
-
Label all containers with the compound name, concentration, date, and appropriate hazard symbols.[7]
-
-
Administration and Use:
-
Use Luer-lock syringes and needles to prevent accidental disconnection.
-
When administering to cell cultures or animals, use techniques that minimize aerosol generation.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in an order that minimizes cross-contamination. A suggested sequence is: outer gloves, gown, inner gloves, face and eye protection, and finally, respiratory protection.[8]
-
Dispose of all disposable PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All disposable PPE, contaminated lab supplies (e.g., pipette tips, tubes), and empty vials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[14]
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. osha.gov [osha.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. england.nhs.uk [england.nhs.uk]
- 11. fishersci.com [fishersci.com]
- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 13. serva.de [serva.de]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
